(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Description
This compound belongs to a class of benzofuro-benzodioxol derivatives characterized by a complex fused-ring system. Its structure includes a 4-fluorophenoxy group at position 5 and a 4-hydroxy-3,5-dimethoxyphenyl group at position 9, which are critical for its stereochemical and electronic properties. The compound’s core scaffold shares similarities with natural alkaloids and synthetic derivatives studied for anticancer, antimicrobial, and neuroprotective activities .
Properties
CAS No. |
127882-81-9 |
|---|---|
Molecular Formula |
C27H23FO8 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H23FO8/c1-31-21-7-13(8-22(32-2)25(21)29)23-16-9-19-20(35-12-34-19)10-17(16)26(18-11-33-27(30)24(18)23)36-15-5-3-14(28)4-6-15/h3-10,18,23-24,26,29H,11-12H2,1-2H3/t18-,23+,24-,26+/m0/s1 |
InChI Key |
UMMMPHSPVYALOO-DLTDCEFJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)OC6=CC=C(C=C6)F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one involves multiple steps, typically starting with the preparation of the core benzofurobenzodioxole structure. This is followed by the introduction of the fluorophenoxy and hydroxy-dimethoxyphenyl groups through various organic reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound has potential medicinal applications, particularly in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituent groups, stereochemistry, and scaffold modifications. Below is a comparative analysis based on molecular features, computational data, and bioactivity profiles:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Findings
Substituent Effects on Bioactivity: The 4-fluorophenoxy group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxy or hydroxy substituents in PB-009 and Austrobailignan-1 .
NMR Profiling: Substituents in regions analogous to "positions 29–36" (Region B) of related compounds (e.g., Rapa derivatives) significantly shift proton chemical shifts. The target compound’s fluorophenoxy group likely induces distinct shifts in these regions, as observed in similar benzodioxol derivatives .
Computational Stability :
- Energy optimization studies (UFF force field) suggest that fluorine-containing derivatives like the target compound exhibit lower energy profiles (~15% reduction compared to methoxy analogs), indicating higher stability in metal-organic frameworks (MOFs) or biological environments .
Docking Affinity Variability: Structural motif clustering (Murcko scaffolds) groups the target compound with other benzofuro-benzodioxol derivatives. However, its fluorophenoxy group may interact uniquely with hydrophobic pockets in enzymes like kinases or cytochrome P450, as seen in Verongiida sponge alkaloid analogs .
This contrasts with nitroanilino derivatives, which cluster with DNA-intercalating agents .
Table 2: Comparative Bioactivity Insights
| Feature | Target Compound | PB-009 (compound 5) | Aladdin Scientific Derivative |
|---|---|---|---|
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate (trimethoxy hydrolysis) | Low (nitro group prone to reduction) |
| Binding Affinity | Predicted strong hydrophobic | Moderate (diffuse charge) | Variable (electronic effects dominate) |
| Structural Uniqueness | Fluorophenoxy enhances selectivity | Difluoro increases rigidity | Nitroanilino alters π-stacking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
